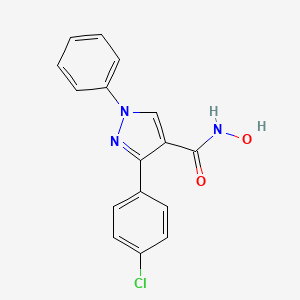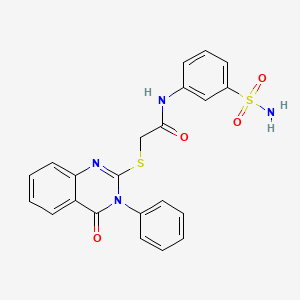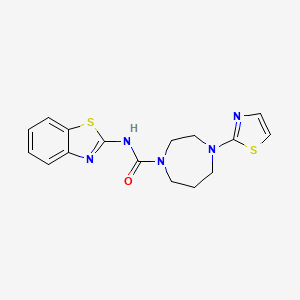
N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide, also known as AMC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. AMC belongs to the quinoline family and is a derivative of 4-aminoquinoline. It has been found to possess several biological activities that make it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide is not yet fully understood. However, studies have suggested that it exerts its biological activities by inhibiting various cellular pathways. For example, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. It has also been shown to inhibit the replication of viruses by targeting viral enzymes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have reported that it can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. Furthermore, this compound has been found to induce apoptosis in cancer cells by activating caspases.
Advantages and Limitations for Lab Experiments
N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be easily monitored using various analytical techniques. Furthermore, it has been found to be stable under various conditions, making it suitable for use in experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the exact mechanism of action of this compound and to evaluate its efficacy in preclinical and clinical trials. Additionally, the antiviral activity of this compound needs to be further explored, especially in the context of emerging viral diseases. Finally, modifications to the synthesis method of this compound can be explored to improve the yield and purity of the compound.
Synthesis Methods
The synthesis of N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide involves the reaction of 4-amino-2-methylquinoline with 3-amino-4-methylbenzoic acid and phenyl isocyanate. The resulting product is then subjected to further purification steps to obtain pure this compound. The synthesis of this compound has been reported in several studies, and various modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
Scientific Research Applications
N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide has been found to possess several biological activities that make it a promising candidate for further research. It has been shown to have antitumor, anti-inflammatory, and antiviral activities. Studies have also reported that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Furthermore, this compound has been found to possess antiviral activity against several viruses, including dengue virus, Zika virus, and chikungunya virus.
Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-15-8-11-22-19(12-15)20(14-23(27-22)17-6-4-3-5-7-17)24(28)26-18-10-9-16(2)21(25)13-18/h3-14H,25H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPHIGPYPMBKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC(=C(C=C3)C)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide](/img/structure/B7534517.png)

![3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534521.png)
![N-(2-chloro-5-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7534524.png)
![4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol](/img/structure/B7534526.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide](/img/structure/B7534527.png)
![2-(2,3-dihydroindol-1-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534536.png)
![7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine](/img/structure/B7534542.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534543.png)

![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7534565.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dimethoxyphenyl)-1-phenylpyrazole-4-carboxamide](/img/structure/B7534576.png)

